![molecular formula C24H58N2O7P2 B7827113 Tributylamine hemidiphosphate](/img/structure/B7827113.png)
Tributylamine hemidiphosphate
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Description
Tributylamine hemidiphosphate is a compound with the molecular formula C24H58N2O7P2 . It is composed of two tributylamine molecules and one diphosphate molecule .
Synthesis Analysis
Tributylamine has been used in the synthesis of organosulfates and sulfamates . A 3-step procedure was developed using tributylamine as the solubilising partner coupled to commercially available sulfating agents .Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms, 58 hydrogen atoms, 2 nitrogen atoms, 7 oxygen atoms, and 2 phosphorus atoms . The InChI representation of the molecule isInChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13 (11-8-5-2)12-9-6-3;1-8 (2,3)7-9 (4,5)6
. Physical And Chemical Properties Analysis
Tributylamine, a component of this compound, is a colorless liquid with an ammonia-like odor . It has a melting point of -70 °C, a boiling point of 215 °C, and a flash point of 75 °C .Safety and Hazards
properties
IUPAC Name |
N,N-dibutylbutan-1-amine;phosphono dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMXOVHLRUVREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H58N2O7P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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